Superior Enantioselectivity in Asymmetric Hydrogenation of Acetophenone: (S)-TolBINAP vs. (S)-BINAP
In the asymmetric hydrogenation of acetophenone, the Ru(II) complex of (S)-TolBINAP with the diamine (R)-DMAPEN achieves an enantioselectivity of >99% ee, whereas the analogous (S)-BINAP complex yields 97% ee under comparable conditions [1]. The tolyl substitution enhances the stereochemical differentiation, making Tol-BINAP the preferred ligand for synthesizing chiral alcohols with the highest possible optical purity.
| Evidence Dimension | Enantioselectivity (% ee) in acetophenone hydrogenation |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | (S)-BINAP/(R)-DMAPEN−Ru(II) complex: 97% ee |
| Quantified Difference | >2% ee increase |
| Conditions | Asymmetric hydrogenation of acetophenone with Ru(II) catalysts bearing TolBINAP or BINAP and chiral 1,2-diamine ligands. |
Why This Matters
For pharmaceutical applications requiring enantiopure active pharmaceutical ingredients (APIs), even a 2% ee improvement can reduce the need for costly chiral resolution steps and improve overall yield.
- [1] H. Ooka, N. Arai, K. Azuma, N. Kurono, T. Ohkuma, J. Org. Chem., 2008, 73, 9084–9093. DOI: 10.1021/jo801863q View Source
